Pent-3-en-1-amine hydrochloride

Descripción general

Descripción

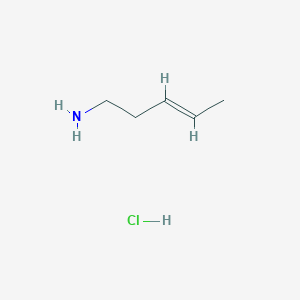

Pent-3-en-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClN and its molecular weight is 121.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

This compound may interact with various biological targets, depending on its chemical structure and properties .

Mode of Action

Amines are known to interact with biological systems in various ways, often acting as neurotransmitters or precursors to neurotransmitters .

Biochemical Pathways

Amines can be involved in a variety of biochemical pathways, including the synthesis of proteins, hormones, and neurotransmitters .

Pharmacokinetics

Amines are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Amines can have various effects at the molecular and cellular level, often acting as signaling molecules .

Action Environment

The action, efficacy, and stability of Pent-3-en-1-amine hydrochloride can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Análisis Bioquímico

Biochemical Properties

Pent-3-en-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of amine interactions. It can act as a substrate or inhibitor for various enzymes. For instance, it may interact with monoamine oxidases, which are enzymes that catalyze the oxidation of monoamines. The interaction between this compound and these enzymes can lead to the formation of aldehydes, ammonia, and hydrogen peroxide. Additionally, this compound can form hydrogen bonds and ionic interactions with proteins, potentially affecting their structure and function .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways by interacting with receptors on the cell surface or within the cell. This compound may modulate gene expression by influencing transcription factors or other regulatory proteins. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes. These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, by binding to the active site of an enzyme, this compound can prevent the substrate from accessing the site, thereby inhibiting the enzyme’s function. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in cumulative effects on cellular function, including potential toxicity. Studies have shown that the compound’s activity can diminish over time, necessitating careful consideration of experimental conditions and duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in normal cellular function and potential organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as monoamine oxidases, leading to the production of metabolites that can further participate in biochemical reactions. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell. These changes can have downstream effects on cellular processes and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can influence its activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a key role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .

Actividad Biológica

Pent-3-en-1-amine hydrochloride, also known as (E)-pent-3-en-1-amine hydrochloride, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHN·HCl

- SMILES Notation : C/C=C/CCN

- InChI Key : VWJYDONMXDIHNY-NSCUHMNNSA-N

The compound features a pentene backbone with an amine functional group, which contributes to its reactivity and interaction with biological systems .

Biological Activity Overview

This compound exhibits diverse biological activities, primarily due to its structural characteristics. The following table summarizes key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antifungal | Demonstrated efficacy against certain fungal infections. |

| Anticancer | Shows potential cytotoxic effects on cancer cell lines. |

| Neuroprotective | May protect neuronal cells from oxidative stress. |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been shown to inhibit the growth of specific Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antifungal Effects

The compound has also been evaluated for its antifungal activity. In vitro tests revealed that this compound effectively inhibits the growth of common pathogenic fungi, suggesting its potential use in treating fungal infections .

Anticancer Properties

One significant area of research focuses on the anticancer effects of this compound. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. This cytotoxicity is attributed to its ability to disrupt cellular processes essential for cancer cell survival .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen assessed the antimicrobial activity of this compound against multiple bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation, the effects of this compound on MCF-7 and HCT-116 cell lines were analyzed. The compound exhibited IC values of 25 µM and 30 µM, respectively, indicating potent anticancer activity. Mechanistic studies suggested that the compound triggers apoptosis through the activation of caspase pathways .

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacological applications of this compound:

- Antioxidant Properties : Studies indicate that this compound may possess antioxidant properties, which could be beneficial in neuroprotection and reducing oxidative stress in cells .

- Synthetic Pathways : Advances in synthetic methodologies have enabled more efficient production of this compound, facilitating its availability for research and potential therapeutic applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

Pent-3-en-1-amine hydrochloride exhibits significant pharmacological properties, primarily due to its amine functional group, which allows it to interact with biological systems. It can act as a substrate or inhibitor for various enzymes, including monoamine oxidases (MAOs) that are crucial in the metabolism of neurotransmitters. This interaction can lead to the formation of bioactive metabolites, making it a candidate for drug development targeting neurological disorders.

Potential Drug Development

The compound has been investigated for its potential use in synthesizing novel pharmaceuticals. For instance, derivatives of this compound have shown promise in developing analgesics and antidepressants due to their ability to modulate neurotransmitter levels . The synthesis of compounds that incorporate this amine can lead to new therapeutic agents with improved efficacy and reduced side effects.

Biochemical Research

Enzyme Interactions

In biochemical studies, this compound is utilized to explore enzyme kinetics and mechanisms. Its ability to form hydrogen bonds and ionic interactions with proteins can influence enzyme activity and stability, making it a valuable tool in enzyme assays. Researchers have used this compound to study the effects of amines on cellular signaling pathways, gene expression, and metabolic processes.

Cellular Effects

The compound affects various cellular processes by interacting with cell surface receptors or intracellular signaling pathways. Studies have shown that this compound can modulate gene expression by influencing transcription factors, thereby affecting cell growth, differentiation, and apoptosis. This characteristic makes it useful in cancer research and regenerative medicine.

Synthetic Organic Chemistry

Synthesis of Complex Molecules

this compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic additions and cycloadditions. For example, it has been used in the synthesis of β-enaminones through reactions with isodehydracetic acid under specific conditions .

Case Studies in Synthesis

Several case studies highlight the utility of this compound in synthetic pathways:

- Synthesis of β-Enaminones : Researchers optimized conditions for the reaction of isodehydracetic acid with this amine, yielding high purity products under mild conditions .

- Drug Synthesis Pathways : In one study, a novel synthetic route was developed using this compound as a key intermediate for creating new analgesic compounds .

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Medicinal Chemistry | Development of pharmaceuticals targeting neurological disorders | Analgesics, antidepressants |

| Biochemical Research | Study of enzyme kinetics and cellular processes | Gene expression modulation |

| Synthetic Organic Chemistry | Intermediate for synthesizing complex organic molecules | Synthesis of β-enaminones |

Propiedades

Número CAS |

1306615-57-5 |

|---|---|

Fórmula molecular |

C5H12ClN |

Peso molecular |

121.61 g/mol |

Nombre IUPAC |

pent-3-en-1-amine;hydrochloride |

InChI |

InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h2-3H,4-6H2,1H3;1H |

Clave InChI |

JKIHNQMXIWMLLE-UHFFFAOYSA-N |

SMILES |

CC=CCCN.Cl |

SMILES isomérico |

C/C=C/CCN.Cl |

SMILES canónico |

CC=CCCN.Cl |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.